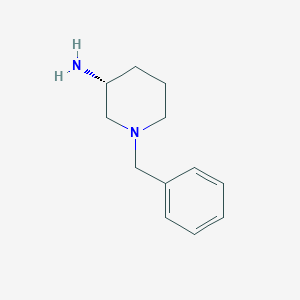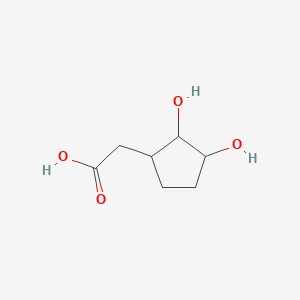
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid, also known as cis-4-hydroxy-L-proline, is a non-proteinogenic amino acid that is commonly found in collagen. This amino acid is essential for the proper structure and stability of collagen, which is a major component of connective tissues in the human body. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of cis-4-hydroxy-L-proline, as well as its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline is not yet fully understood, but it is believed to be involved in the regulation of collagen synthesis and turnover. Cis-4-hydroxy-L-proline is thought to play a key role in the stabilization of collagen triple helices, which are essential for the proper function of connective tissues in the body. It has also been suggested that (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline may have a direct effect on cell signaling pathways, which could contribute to its therapeutic potential.
Effets Biochimiques Et Physiologiques
Cis-4-hydroxy-L-proline has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase collagen synthesis and turnover, which could be beneficial for the treatment of conditions such as osteoporosis and skin aging. Cis-4-hydroxy-L-proline has also been shown to have anti-inflammatory and antioxidant properties, which could contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline for lab experiments is its ability to selectively modify collagen without affecting other proteins or molecules in the body. This makes it a useful tool for the study of collagen-related diseases and conditions. However, one of the limitations of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline. One area of focus could be the development of new drugs and therapies based on the anti-inflammatory and antioxidant properties of this amino acid. Another potential direction could be the development of new synthesis methods for (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline, which could improve its solubility and make it easier to work with in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline and its potential therapeutic applications.
Méthodes De Synthèse
Cis-4-hydroxy-L-proline can be synthesized using a variety of methods, including enzymatic and chemical processes. One of the most common methods involves the enzymatic hydroxylation of L-proline using proline 4-hydroxylase, which is a key enzyme in the biosynthesis of collagen. Chemical synthesis methods have also been developed, which involve the selective hydroxylation of proline using chemical reagents.
Applications De Recherche Scientifique
Cis-4-hydroxy-L-proline has a wide range of potential applications in scientific research. One of the most promising areas of research involves the development of new drugs and therapies for various diseases and conditions, including cancer, osteoporosis, and cardiovascular disease. Cis-4-hydroxy-L-proline has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
168034-55-7 |
|---|---|
Nom du produit |
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid |
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |
Clé InChI |
QNMBUGAPKCBEDP-UHNVWZDZSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1C(=O)O)CC(=O)O |
SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
SMILES canonique |
C1C(CNC1C(=O)O)CC(=O)O |
Synonymes |
3-Pyrrolidineaceticacid,5-carboxy-,(3R-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)
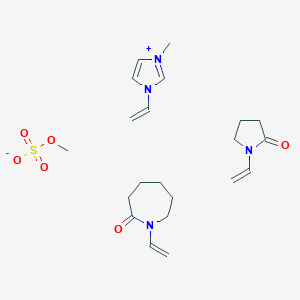

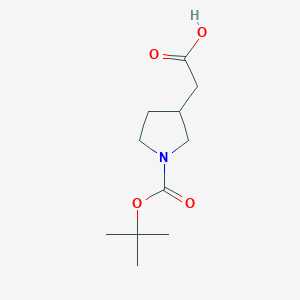
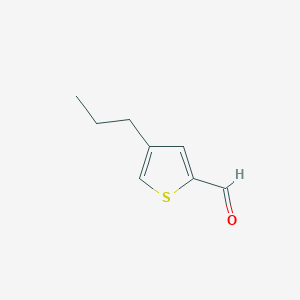
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

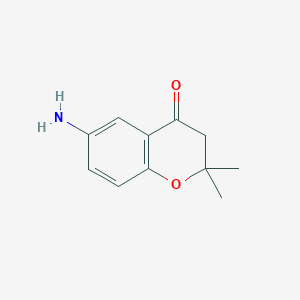
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
